3-Amino-4-(4-methoxyphenyl)butanoic acid
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Overview
Description
3-Amino-4-(4-methoxyphenyl)butanoic acid is an organic compound with the molecular formula C11H15NO3 and a molecular weight of 209.24 g/mol This compound is characterized by the presence of an amino group, a methoxyphenyl group, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(4-methoxyphenyl)butanoic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of toluene with succinic anhydride, followed by reduction and subsequent amination. The reaction conditions typically involve the use of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(4-methoxyphenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-Amino-4-(4-methoxyphenyl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential role in protein synthesis and metabolic pathways.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Amino-4-(4-methoxyphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. Given its role in protein synthesis, it may enhance muscle function or provide support in conditions like sarcopenia, where muscle wasting is a concern. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in metabolic processes.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxyphenyl)butanoic acid: This compound shares a similar structure but lacks the amino group.
4-Phenylbutyric acid: Similar in structure but without the methoxy group.
3-(4-Methoxybenzoyl)propionic acid: Contains a methoxybenzoyl group instead of a methoxyphenyl group.
Uniqueness
3-Amino-4-(4-methoxyphenyl)butanoic acid is unique due to the presence of both an amino group and a methoxyphenyl group, which confer distinct chemical properties and potential biological activities. This combination of functional groups makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-amino-4-(4-methoxyphenyl)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-15-10-4-2-8(3-5-10)6-9(12)7-11(13)14/h2-5,9H,6-7,12H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQFFGGKZIKRIFE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(CC(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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